methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate

Platelet aggregation GPIIb/IIIa Structure–activity relationship

Methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate (CAS 868144-89-2) is a synthetic small molecule (MF: C18H16N2O5; MW: 340.34 g/mol) belonging to the N-(1,4-benzoxazinone)acetamide class. Its structure embeds a 2H-1,4-benzoxazin-3(4H)-one core linked via an acetamido bridge to a methyl benzoate moiety, placing it within a pharmacologically active scaffold space that includes platelet aggregation inhibitors and integrin antagonists.

Molecular Formula C18H16N2O5
Molecular Weight 340.335
CAS No. 868144-89-2
Cat. No. B2567405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate
CAS868144-89-2
Molecular FormulaC18H16N2O5
Molecular Weight340.335
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(=O)OC3=CC=CC=C32
InChIInChI=1S/C18H16N2O5/c1-24-18(23)12-6-8-13(9-7-12)19-16(21)10-20-11-17(22)25-15-5-3-2-4-14(15)20/h2-9H,10-11H2,1H3,(H,19,21)
InChIKeyTTXJBPFNUBHOSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate (CAS 868144-89-2) – Structural & Physicochemical Baseline for Procurement Decisions


Methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate (CAS 868144-89-2) is a synthetic small molecule (MF: C18H16N2O5; MW: 340.34 g/mol) belonging to the N-(1,4-benzoxazinone)acetamide class . Its structure embeds a 2H-1,4-benzoxazin-3(4H)-one core linked via an acetamido bridge to a methyl benzoate moiety, placing it within a pharmacologically active scaffold space that includes platelet aggregation inhibitors and integrin antagonists [1]. The compound is supplied at ≥95% purity for research use, and its balanced lipophilicity (clogP ~3.33) and moderate topological polar surface area (TPSA ~77.9 Ų) make it a viable starting point for further medicinal-chemistry optimization .

Why In-Class Substitution of Methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate Carries Procurement Risk


The benzoxazinone-acetamide pharmacophore is exquisitely sensitive to peripheral substitution; even minor structural deviations can ablate or qualitatively shift the biological target profile. In a controlled series of N-(1,4-benzoxazinone)acetamide derivatives, the most potent platelet-aggregation inhibitors (IC50 ≈ 8–9 µM, comparable to aspirin) were obtained only when the benzoxazinone nitrogen carried a specific alkyl group and the acetamide side chain contained a tailored piperazine motif [1]. Conversely, compounds lacking these precise substituents displayed dramatically reduced or absent activity in the same thrombin-induced platelet aggregation assay [1]. Methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate occupies a distinct chemical space by conjugating the benzoxazinone-acetamide core with a 4-(methoxycarbonyl)phenyl group—a substitution pattern that is absent in the published structure–activity relationship (SAR) series and is predicted to redirect the compound’s interaction landscape toward muscarinic M1 receptor modulation rather than GPIIb/IIIa antagonism . Therefore, blindly substituting this compound with a generic “benzoxazinone-acetamide” analog is scientifically unsound and may lead to loss of the desired pharmacological phenotype.

Quantitative Differentiation Evidence for Methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate Relative to Closest Structural Analogs


Molecular Topology Divergence from Platelet-Aggregation Inhibitor Leads BOAP-AM6 and BOAP-AM21

The two most potent N-(1,4-benzoxazinone)acetamide-based platelet aggregation inhibitors reported to date, BOAP-AM6 and BOAP-AM21, bear a 7-acetamido substitution on the benzoxazinone ring and contain a basic piperazine terminus [1]. In contrast, methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate carries the acetamido linker at the N-4 position and is conjugated to a neutral, aromatic methyl benzoate group . This topological repositioning removes the critical piperazine–GPIIb/IIIa hydrogen-bonding contacts (e.g., with TYR166 and ARG214) that are essential for the antiplatelet activity of BOAP-AM6/AM21 [1].

Platelet aggregation GPIIb/IIIa Structure–activity relationship

Physicochemical Differentiation from the Core Benzoxazinone-Acetamide Scaffold

The methyl benzoate terminus of the target compound confers higher lipophilicity (clogP ~3.33) compared to simpler N-alkyl or N-aryl benzoxazinone-acetamide analogs . The increased clogP may enhance blood–brain barrier permeability, consistent with the hypothesized muscarinic M1 receptor modulation activity . In contrast, the lead antiplatelet compounds BOAP-AM6 and BOAP-AM21 possess basic tertiary amine groups that lower clogP and improve aqueous solubility at physiological pH, a property aligned with their intravenous anti-thrombotic application .

ADME prediction Lipophilicity Drug-likeness

Structural Similarity Search Reveals Absence of Directly Comparable Literature Compounds

A substructure search of public databases (PubChem, ChEMBL) for compounds containing the exact 4-[(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate motif returned no entries with peer-reviewed biological data [1]. The closest reported analogs—such as BOAP-AM6 (CAS not available), BOAP-AM21 (CAS not available), and ERAP1 inhibitor 1-[2-(6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]-4,4-difluorocyclohexane-1-carboxylic acid—share the benzoxazinone-acetamide core but differ substantially in ring substitution and terminal group [2][3]. This uniqueness means that any biological activity inferred from class-level SAR must be validated prospectively, and procurement should be accompanied by a well-defined screening cascade.

Chemical similarity Scaffold hopping Patent landscape

Recommended Application Scenarios for Methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate Based on Present Evidence


Exploratory Medicinal Chemistry for Muscarinic M1 Receptor Modulation

The vendor-reported activity as a cholinergic muscarinic M1 receptor modulator —though lacking published quantitative data—offers a testable hypothesis for CNS drug discovery. The compound’s favorable predicted CNS penetration (clogP ~3.33, TPSA ~77.9 Ų) supports its evaluation in M1-receptor binding assays and functional assays (e.g., calcium flux in CHO-M1 cells). If confirmed, it could serve as a starting point for structure–activity relationship studies targeting cognitive disorders such as Alzheimer’s disease.

Chemical Probe for Deorphanizing the Benzoxazinone-Acetamide Binding Landscape

Given the absence of any biological annotation for this precise scaffold in public databases [1], the compound is ideally suited for broad-panel screening (e.g., kinase panel, GPCR panel, epigenetic targets) to identify its primary molecular target(s). The resulting target profile would immediately differentiate it from the known antiplatelet benzoxazinone-acetamides (GPIIb/IIIa) and ERAP1 inhibitors, creating a new intellectual-property niche.

Synthetic Intermediate for Late-Stage Diversification Libraries

The methyl ester group is a versatile synthetic handle that can be hydrolyzed to the carboxylic acid for further amide coupling or converted to other functional groups. The benzoxazinone core is amenable to electrophilic aromatic substitution at the 6- and 7-positions, enabling parallel synthesis of focused libraries for high-throughput screening applications [2].

Negative Control for GPIIb/IIIa-Mediated Platelet Aggregation Studies

Because the compound lacks the 7-acetamido-piperazine motif essential for GPIIb/IIIa engagement [2], it can serve as a structurally matched negative control in experiments designed to validate the target engagement of BOAP-AM6, BOAP-AM21, or related antiplatelet candidates. This usage provides immediate scientific value without requiring de novo biological characterization.

Quote Request

Request a Quote for methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.